Pengitoxin
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Overview
Description
Pengitoxin is a cardioactive glycoside known for its ability to shorten systolic time intervals. It has been used in the treatment of congestive heart failure . This compound is structurally related to other cardiac glycosides like digitoxin and digoxin, but it has distinct pharmacokinetic properties .
Preparation Methods
Pengitoxin can be synthesized through a series of chemical reactions involving the acetylation of gitoxin. The synthetic route typically involves the use of acetic anhydride and pyridine as reagents, with the reaction being carried out under controlled temperature conditions
Chemical Reactions Analysis
Pengitoxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of cardioactivity.
Reduction: Reduction reactions can modify the glycoside moiety of this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions involving the acetyl groups can lead to the formation of different acetylated derivatives.
Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed from these reactions are typically different acetylated or deacetylated derivatives of this compound .
Scientific Research Applications
Pengitoxin has been extensively studied for its pharmacokinetic properties and its potential use in treating heart conditions. It has been used in clinical studies to understand its effects on systolic time intervals and its overall efficacy in treating congestive heart failure . Additionally, this compound has been investigated for its potential use in other areas of medicine, including its effects on plasma glycoside levels and its interactions with other cardiac glycosides .
Mechanism of Action
Pengitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure . The molecular targets involved in this mechanism are primarily the sodium-potassium ATPase enzyme and the sodium-calcium exchanger .
Comparison with Similar Compounds
Pengitoxin is similar to other cardiac glycosides like digitoxin and digoxin. it has a longer elimination half-life compared to digoxin and a shorter half-life compared to digitoxin . This compound’s distribution volume and clearance rates are also closer to those of digitoxin than digoxin . These differences make this compound unique in its pharmacokinetic profile and its potential therapeutic applications.
Similar Compounds
- Digitoxin
- Digoxin
- 16-acetyl-gitoxin
This compound’s unique pharmacokinetic properties and its specific mechanism of action make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
7242-04-8 |
---|---|
Molecular Formula |
C51H74O19 |
Molecular Weight |
991.1 g/mol |
IUPAC Name |
[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3 |
InChI Key |
JDYLJSDIEBHXPO-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
pengitoxin pentaacetylgitoxin pentaacetylgitoxin, (3beta,5beta,12beta)-isomer pentaacetylgitoxin, (3beta,5beta,16alpha)-isomer Pentagit |
Origin of Product |
United States |
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